

Meta-analysis of Lopinavir clinical trials for a specific indication

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Compound of Interest

Compound Name: *Lopinavir*

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Meta-analysis of Lopinavir/Ritonavir Clinical Trials for COVID-19

This guide provides a comparative meta-analysis of clinical trials that investigated the efficacy and safety of **lopinavir**/ritonavir (LPV/r) for the treatment of COVID-19. The data presented is synthesized from multiple systematic reviews and meta-analyses of randomized controlled trials (RCTs). This document is intended for researchers, scientists, and drug development professionals to provide an objective overview of LPV/r's performance against alternative treatments or standard of care.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from meta-analyses of clinical trials assessing **lopinavir**/ritonavir for the treatment of COVID-19. The primary comparison is between LPV/r and standard of care (SoC) or other antiviral agents.

Table 1: Efficacy Outcomes of **Lopinavir**/Ritonavir in COVID-19 Patients

Outcome	LPV/r Group (n/N)	Control Group (n/N)	Risk Ratio (95% CI)	Certainty of Evidence
Mortality	138/1556	132/1495	1.01 (0.81 to 1.25)	Moderate
Viral Clearance at Day 14	536/695	450/594	1.02 (0.94 to 1.11)	Low
Need for Mechanical Ventilation	129/1340	148/1296	0.84 (0.66 to 1.07)	Low
Duration of Hospital Stay (Days)	-	-	Mean Diff: 0.38 (-0.73 to 1.49)	Low

Data synthesized from multiple meta-analyses. n: number of events, N: total number of patients. CI: Confidence Interval.

Table 2: Safety Outcomes (Adverse Events) of **Lopinavir**/Ritonavir in COVID-19 Patients

Adverse Event	LPV/r Group (n/N)	Control Group (n/N)	Risk Ratio (95% CI)	Certainty of Evidence
Any Adverse Event	448/1000	179/931	2.34 (1.57 to 3.49)	Moderate
Gastrointestinal Disorders (Diarrhea, Nausea)	247/1000	79/931	3.09 (2.01 to 4.75)	Moderate
Hepatotoxicity (Elevated ALT/AST)	102/857	45/802	2.12 (1.50 to 2.99)	Moderate
Serious Adverse Events	40/1340	59/1296	0.66 (0.43 to 1.01)	Low

Data synthesized from multiple meta-analyses. n: number of events, N: total number of patients. CI: Confidence Interval.

Experimental Protocols

The clinical trials included in the summarized meta-analyses were predominantly open-label, randomized controlled trials (RCTs). The methodologies generally followed a similar structure:

1. Patient Population:

- Adult patients (≥ 18 years old) with laboratory-confirmed SARS-CoV-2 infection.
- Hospitalized patients with mild, moderate, or severe COVID-19.
- Exclusion criteria often included known hypersensitivity to **lopinavir** or ritonavir, severe liver or kidney impairment, and use of contraindicated medications.

2. Intervention and Control:

- Intervention Group: **Lopinavir** 400 mg / ritonavir 100 mg administered orally, typically twice daily for a duration of 7 to 14 days, in addition to standard of care.
- Control Group: Received standard of care (SoC) alone. SoC varied between trials and over time but often included oxygen therapy, corticosteroids, and anticoagulants as needed. In some trials, the control group received other investigational antivirals like remdesivir or favipiravir.

3. Outcome Measures:

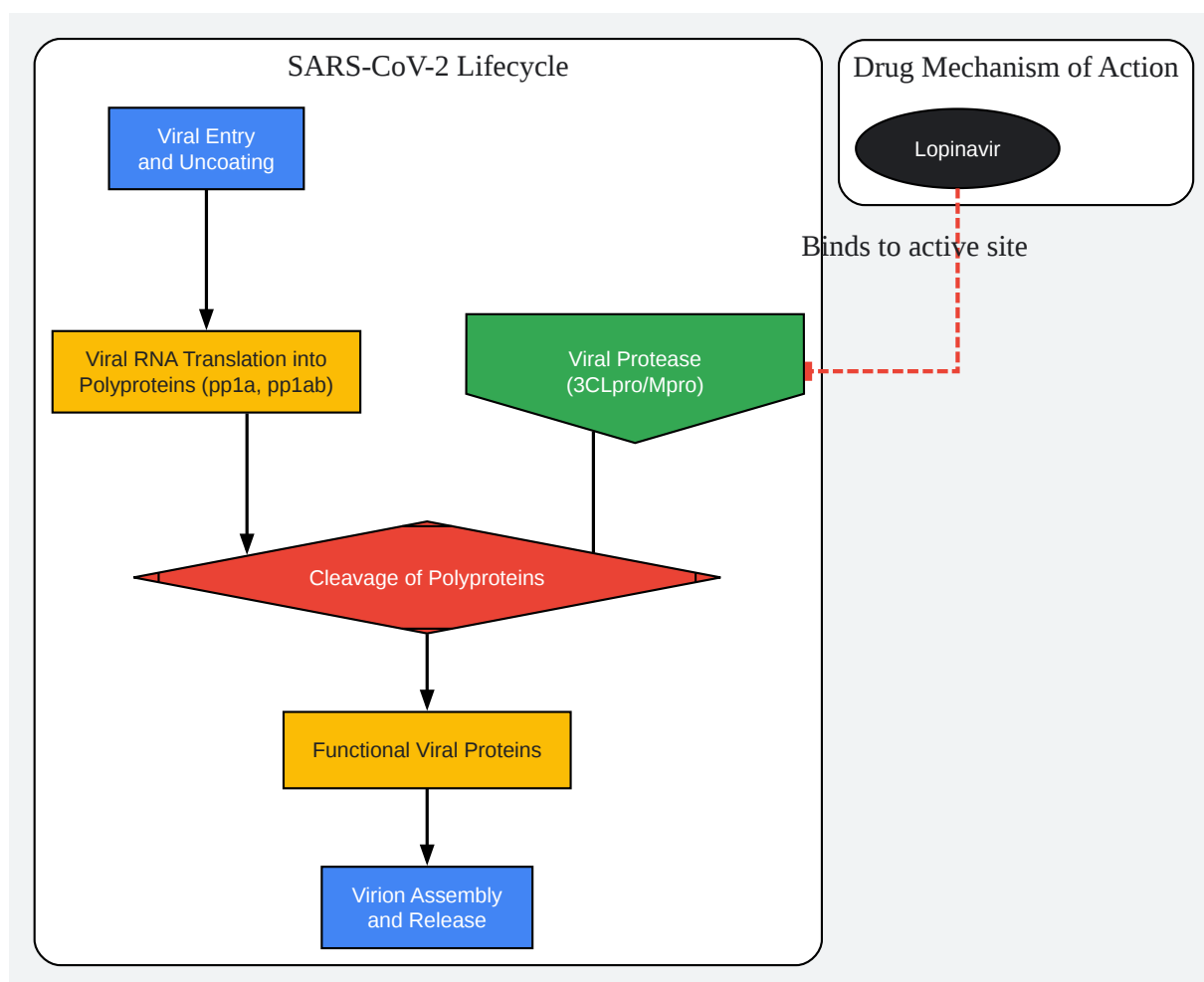
- Primary Endpoints: Commonly included time to clinical improvement, 28-day mortality, and viral clearance assessed by reverse transcription-polymerase chain reaction (RT-PCR) from nasopharyngeal swabs.
- Secondary Endpoints: Included the need for mechanical ventilation, duration of hospital stay, and incidence of adverse events.

4. Data Analysis:

- Efficacy was typically analyzed on an intention-to-treat (ITT) basis.
- Time-to-event outcomes were often assessed using Kaplan-Meier curves and Cox proportional hazards models.
- Dichotomous outcomes (e.g., mortality) were compared using risk ratios (RR) or odds ratios (OR) with 95% confidence intervals.

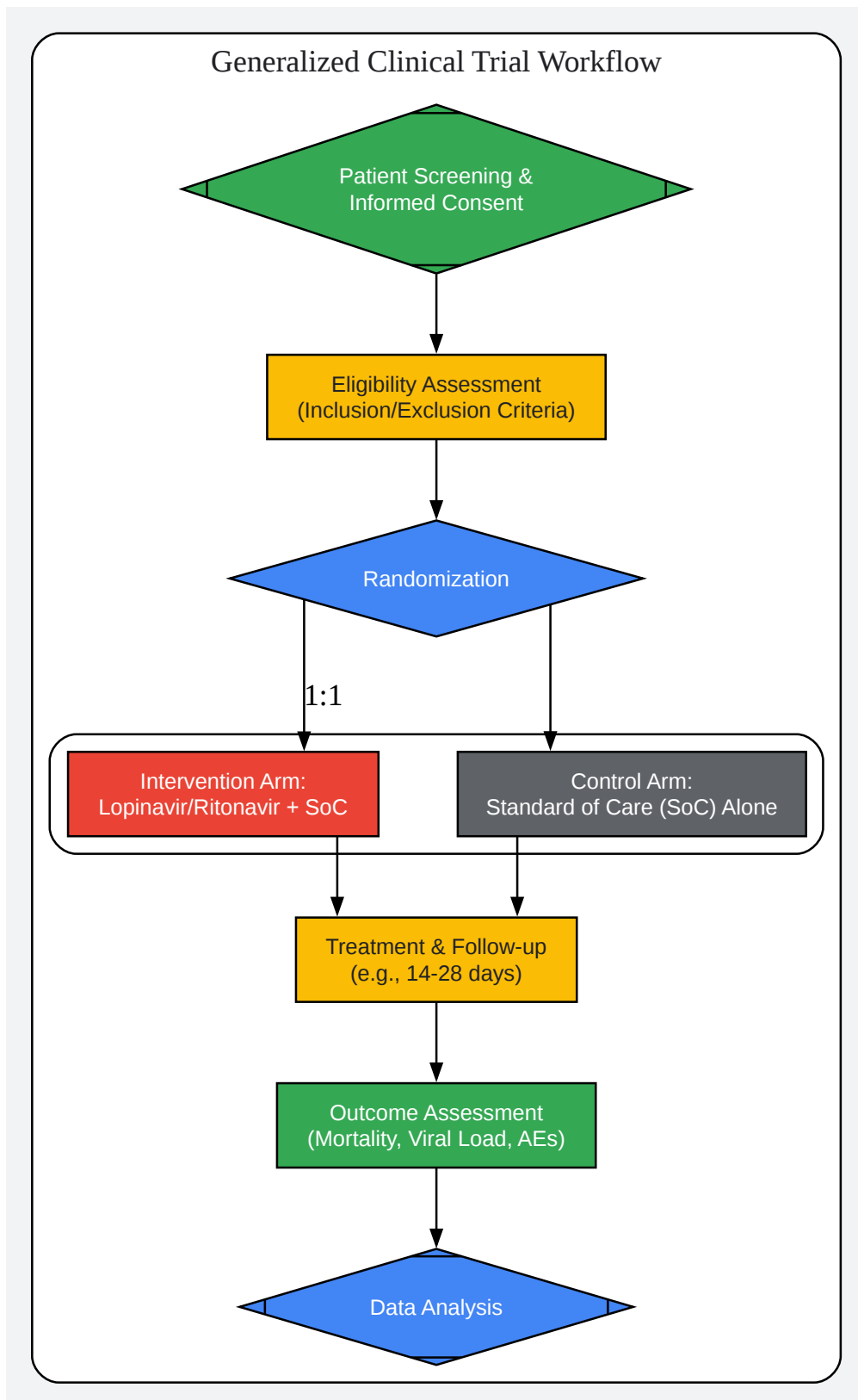
Visualizations

The following diagrams illustrate key aspects of the **lopinavir**/ritonavir studies.



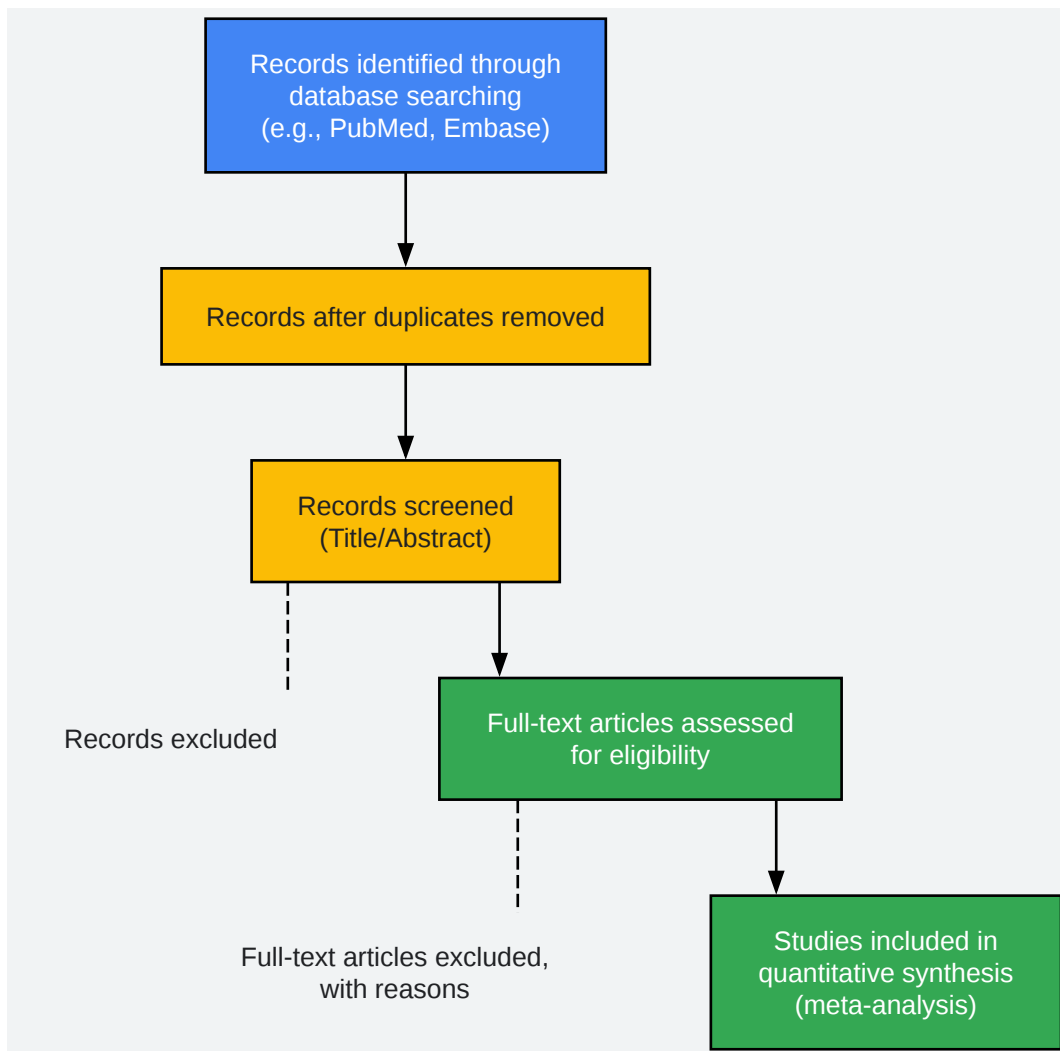
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Mechanism of action of **Lopinavir** against SARS-CoV-2.



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A typical experimental workflow for an RCT.



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PRISMA flow diagram for meta-analysis study selection.

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